1-(4-Bromobenzyl)-1H-1,2,3-triazole
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Description
1-(4-Bromobenzyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a bromobenzyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-1H-1,2,3-triazole typically involves the reaction of 4-bromobenzyl azide with an alkyne in the presence of a copper(I) catalyst. This reaction is known as the Huisgen cycloaddition or “click chemistry” reaction. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
- Preparation of 4-bromobenzyl azide from 4-bromobenzyl chloride and sodium azide
- Cycloaddition reaction with an alkyne in the presence of a copper catalyst
- Purification
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]triazole |
InChI |
InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2 |
InChI Key |
MRBDVFPAGZBPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=N2)Br |
Origin of Product |
United States |
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